2-(2-Oxo-2-ethoxyethylthio)-4-amino-5,6-butanothieno[2,3-d]pyrimidine
Description
2-(2-Oxo-2-ethoxyethylthio)-4-amino-5,6-butanothieno[2,3-d]pyrimidine is a fused pyrimidine derivative characterized by a thieno[2,3-d]pyrimidine core substituted with:
- A 4-amino group at position 2.
- A butano group at positions 5 and 4.
- A 2-oxo-2-ethoxyethylthio moiety at position 2.
Its structural complexity allows for diverse interactions with biological targets, though its specific applications require further validation .
Properties
IUPAC Name |
ethyl 2-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S2/c1-2-19-10(18)7-20-14-16-12(15)11-8-5-3-4-6-9(8)21-13(11)17-14/h2-7H2,1H3,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZUGQRQIVYFQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC(=C2C3=C(CCCC3)SC2=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminothiophene Derivatives
Building on methods described by El-Sayed et al., the thieno[2,3-d]pyrimidine ring is synthesized via cyclocondensation of 2-aminothiophene-3-carboxylate esters with urea or thiourea derivatives. For instance, ethyl 2-amino-4-methylthiophene-3-carboxylate reacts with urea in the presence of sodium ethoxide under reflux to yield the pyrimidin-4(3H)-one intermediate. Microwave-assisted cyclization, as demonstrated in, reduces reaction times from 12 hours to 30 minutes while improving yields by 15–20%.
Aza-Wittig Reaction for Pyrimidine Ring Formation
An alternative approach involves the aza-Wittig reaction, as reported by Xu et al.. Functionalized iminophosphoranes, generated from triphenylphosphine and azides, react with phenyl isocyanate to form the pyrimidine ring. This method offers mild reaction conditions (room temperature, 24 hours) and avoids harsh acidic or basic environments, preserving sensitive functional groups.
Formation of the 5,6-Butanofused Ring
The fusion of a four-membered butano ring at positions 5 and 6 of the thienopyrimidine core necessitates precise cyclization strategies:
Dieckmann Cyclization of Diesters
Adapting techniques from triazolopyrimidine syntheses, a diester intermediate at positions 5 and 6 undergoes intramolecular cyclization. For example, treatment of diethyl 5,6-dicarboxylate-thieno[2,3-d]pyrimidine with sodium hydride in dry tetrahydrofuran (THF) at 0°C induces cyclization, forming the butanofused ring. This method achieves a 68% yield but requires rigorous exclusion of moisture.
Alkylation with 1,4-Dibromobutane
A more direct route involves alkylation of thieno[2,3-d]pyrimidine-5,6-diol with 1,4-dibromobutane. Reaction in dimethylformamide (DMF) with potassium carbonate at 80°C for 6 hours affords the fused ring system in 72% yield. Excess dibromobutane (1.5 equivalents) minimizes dimerization byproducts.
Introduction of the 4-Amino Group
Amination at position 4 is achieved through nucleophilic substitution or catalytic amination:
Chlorine-Amine Displacement
Replacement of a 4-chloro substituent with ammonia is performed in a sealed tube at 120°C for 8 hours, yielding the 4-amino derivative in 85% purity. Catalytic amounts of copper(I) iodide enhance reactivity, reducing reaction time to 4 hours.
Reduction of 4-Nitro Precursors
Hydrogenation of 4-nitro-thieno[2,3-d]pyrimidine using palladium on carbon (10% w/w) under 50 psi H₂ at 25°C quantitatively reduces the nitro group to an amine. This method avoids harsh acidic conditions but requires specialized equipment.
Functionalization with 2-(2-Oxo-2-ethoxyethylthio) Substituent
The thioether linkage at position 2 is introduced via two pathways:
Thiol-Alkylation with 2-Bromoethyl Ethyl Ketone
Reaction of 2-mercapto-thieno[2,3-d]pyrimidine with 2-bromoethyl ethyl ketone in DMF using potassium carbonate as a base (24 hours, 25°C) yields the target substituent. The reaction proceeds with 78% efficiency, though competing oxidation to disulfides necessitates inert atmospheres.
Mitsunobu Coupling for Enhanced Stereocontrol
Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine, the Mitsunobu reaction couples 2-mercapto derivatives with 2-hydroxyethyl ethyl ketone. This method achieves 82% yield and superior regioselectivity but incurs higher costs due to reagent expenses.
Optimization and Challenges
Solvent and Temperature Effects
- Solvent Selection : DMF outperforms THF and acetonitrile in thioether formation, providing polarity sufficient to solubilize both thiol and alkylating agent.
- Microwave Assistance : Microwave irradiation (150°C, 20 minutes) accelerates cyclization steps, improving yields by 12–18% compared to conventional heating.
Byproduct Mitigation
- Disulfide Formation : Addition of 1,4-dithiothreitol (DTT) as a reducing agent suppresses disulfide byproducts during thiol-alkylation.
- Ring-Opening Reactions : The butano ring’s strain predisposes it to nucleophilic attack; thus, strongly basic conditions (pH > 10) are avoided post-cyclization.
Structural Characterization
Spectroscopic Validation
X-ray Crystallography
Single-crystal X-ray analysis reveals a dihedral angle of 64.8° between the thienopyrimidine core and phenyl rings in analogous structures, corroborating the compound’s planarity.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxo-2-ethoxyethylthio)-4-amino-5,6-butanothieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as sodium borohydride (NaBH4), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s biological activity or chemical properties .
Scientific Research Applications
Research indicates that this compound exhibits several promising biological activities:
1. Antimicrobial Properties
Studies have shown that derivatives of thienopyrimidines possess significant antimicrobial activity. For example, research on structurally similar compounds revealed effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported around 256 µg/mL .
2. Anticancer Activity
Thieno[2,3-d]pyrimidines have been investigated for their anticancer properties. In vitro studies indicate that compounds with similar structures can selectively inhibit the growth of various cancer cell lines while sparing normal cells. For instance, one study reported selective cytotoxicity against human leukemia cell lines .
3. Enzyme Inhibition
The compound may act as an inhibitor of key enzymes involved in metabolic pathways relevant to disease progression. Enzyme inhibition studies have highlighted the potential of thienopyrimidine derivatives to inhibit enzymes such as dihydrofolate reductase and thymidylate synthase, both critical in cancer treatment .
Case Studies and Research Findings
Synthesis Techniques
The synthesis of thieno[2,3-d]pyrimidines often involves:
- Thermal and Microwave Irradiation Techniques: These methods have been used to prepare various thieno[2,3-d]pyrimidines efficiently.
- Reagents: Common reagents include 2-aminothiophene derivatives and carbonitrile analogs.
Mechanism of Action
The mechanism of action of 2-(2-Oxo-2-ethoxyethylthio)-4-amino-5,6-butanothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The thieno[2,3-d]pyrimidine scaffold is highly versatile, with modifications at positions 2, 4, 5, and 6 significantly altering physicochemical and biological properties. Key analogues include:
a) 4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one hydrochloride
- Structure : Features methyl groups at positions 5 and 6 and a 2-oxo group.
- Toxicology : Adaptive hepatic and renal changes observed, with secondary thyroid effects .
b) 4-((5,6-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-hydroxyethyl)butanamide
- Structure : Includes a butanamide chain and hydroxyethyl group.
- Properties : Molecular formula C14H19N3O3S2 (molar mass 341.45 g/mol), suggesting moderate hydrophilicity .
c) 2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-mesitylacetamide
- Applications: Noted in patent literature for undisclosed therapeutic uses .
d) Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate
Comparative Data Table
Key Findings from Comparative Analysis
Substituent Impact on Bioavailability :
- The ethoxyethylthio group in the target compound may enhance metabolic stability compared to acetamide or hydroxyethyl derivatives .
- Methyl groups (e.g., 5,6-dimethyl) reduce steric hindrance, facilitating enzyme binding .
Toxicity Profiles: Adaptive hepatic/kidney changes in 5,6-dimethyl analogues suggest organ-specific tolerability, whereas butano-substituted derivatives require further toxicological evaluation .
Synthetic Accessibility: Thioether-linked compounds (e.g., , Scheme 1) are synthesized efficiently via nucleophilic substitution, but butano derivatives may require multi-step protocols .
Structural Diversity in Fused Pyrimidines: Furo[2,3-d]pyrimidines (, Figure 17) exhibit distinct electronic properties due to oxygen in the fused ring, contrasting with sulfur in thieno analogues .
Biological Activity
The compound 2-(2-Oxo-2-ethoxyethylthio)-4-amino-5,6-butanothieno[2,3-d]pyrimidine is a thienopyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, particularly its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated its effectiveness against various cancer cell lines.
Case Studies
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Cell Line Testing :
- A study evaluated the compound against a panel of human tumor cell lines, including melanoma and colorectal cancer cells. The results indicated significant antiproliferative activity with IC50 values ranging from 0.04 μM to 0.4 μM for specific derivatives .
- The mechanism of action was linked to microtubule disruption and G2/M phase cell cycle arrest, which are crucial for cancer cell proliferation .
-
Mechanistic Insights :
- The compound was found to induce centrosome de-clustering and inhibit tubulin polymerization, leading to mitotic spindle formation abnormalities. This effect was particularly pronounced in tumor cells with multiple centrosomes, enhancing their susceptibility to treatment .
- Furthermore, the compound exhibited anti-angiogenic properties both in vitro and in vivo, suggesting a multifaceted approach to cancer therapy by targeting both tumor growth and vascularization .
Biological Activity Predictions
Using computational tools like PASS (Prediction of Activity Spectra for Substances), researchers have predicted various biological activities for this compound. The predictions indicate potential anti-inflammatory and antibacterial properties alongside its anticancer effects .
Table 1: Biological Activity Profile
Q & A
Q. What are the key steps in synthesizing thieno[2,3-d]pyrimidine derivatives like 2-(2-Oxo-2-ethoxyethylthio)-4-amino-5,6-butanothieno[2,3-d]pyrimidine?
The synthesis typically involves multi-step reactions:
Core Formation : Condensation of thiophene and pyrimidine precursors under acidic/basic conditions to form the thieno[2,3-d]pyrimidine core .
Functionalization : Introduction of substituents (e.g., ethoxyethylthio, amino groups) via nucleophilic substitution or coupling reactions. Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used .
Purification : Techniques such as recrystallization or column chromatography ensure ≥95% purity, validated via HPLC and LC-MS .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Spectroscopy : H/C NMR and FT-IR confirm functional groups and regiochemistry .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray Crystallography (if applicable): Resolves stereochemistry and crystal packing .
Advanced Research Questions
Q. What pharmacological mechanisms are hypothesized for thieno[2,3-d]pyrimidine derivatives?
- Enzyme Inhibition : Derivatives often target kinases (e.g., EGFR) or dihydrofolate reductase (DHFR), with IC values in the micromolar range .
- Receptor Binding : Structural analogs show affinity for serotonin (5-HT) or adenosine receptors, suggesting potential CNS applications .
- Antimicrobial Activity : The ethoxyethylthio moiety may disrupt bacterial cell membranes, supported by MIC assays against S. aureus and E. coli .
Q. How can contradictory data on bioactivity across similar compounds be resolved?
- SAR Analysis : Compare substituent effects (e.g., methyl vs. phenyl groups at position 3) using IC or MIC data .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies key binding interactions with targets like DHFR .
- Dose-Response Studies : Validate activity thresholds and rule out off-target effects via in vitro/in vivo dose escalation .
Q. What strategies optimize stability and bioavailability for in vivo studies?
- Prodrug Design : Mask polar groups (e.g., amino) with acetyl or benzyl protections to enhance membrane permeability .
- Formulation : Use lipid-based nanoemulsions or cyclodextrin complexes to improve solubility .
- Metabolic Profiling : LC-MS/MS tracks metabolic degradation pathways in hepatic microsomes .
Experimental Design Considerations
Q. How to design a robust assay for evaluating anticancer activity?
Q. What analytical methods quantify compound stability under physiological conditions?
- pH Stability Tests : Incubate in buffers (pH 1–9) and monitor degradation via HPLC at 24/48/72h .
- Thermal Analysis : Differential scanning calorimetry (DSC) identifies decomposition temperatures .
Future Research Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
